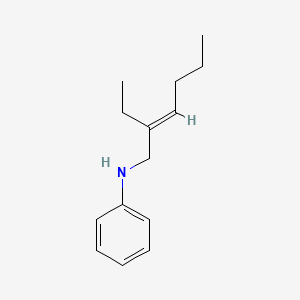

N-(2-Ethyl-2-hexenyl)aniline

Description

Significance of N-Substituted Aniline (B41778) Derivatives in Organic Synthesis

N-substituted aniline derivatives are a cornerstone of modern organic synthesis, serving as versatile building blocks for a wide array of more complex molecules. Their importance stems from the reactivity of the aniline core, which can be modulated by the nature of the substituent on the nitrogen atom. These derivatives are pivotal in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.

The introduction of substituents on the nitrogen atom can influence the electronic properties and steric environment of the aniline ring, thereby directing the outcome of subsequent chemical transformations. For instance, N-alkylation and N-arylation are fundamental reactions that create new carbon-nitrogen bonds, a crucial step in the assembly of many biologically active compounds.

Furthermore, N-substituted anilines are key precursors in the synthesis of heterocyclic compounds such as indoles and quinolines. nih.govrsc.orgnih.govrsc.org These structural motifs are present in numerous natural products and pharmaceutical agents. The strategic choice of the N-substituent can facilitate cyclization reactions and introduce desired functionalities into the final heterocyclic system. nih.govorganic-chemistry.org The development of catalytic methods for the synthesis of N-substituted anilines, such as the direct amination of alcohols, has made these valuable intermediates more accessible and has expanded their utility in synthetic chemistry. acs.orgnih.govresearchgate.netnih.govoup.com

Overview of Research Trajectories for N-(2-Ethyl-2-hexenyl)aniline

Given the limited direct research on N-(2-Ethyl-2-hexenyl)aniline, its potential research trajectories can be inferred from the established chemistry of related N-alkenylanilines.

A primary area of investigation would likely be its synthesis. A plausible route to N-(2-Ethyl-2-hexenyl)aniline could involve the catalytic amination of 2-ethyl-2-hexen-1-ol with aniline. This type of reaction, often catalyzed by transition metals like palladium or platinum, represents a direct and atom-economical approach to forming the C-N bond. acs.orgresearchgate.net Another potential synthetic strategy could be the reductive amination of 2-ethyl-2-hexenal (B1232207) with aniline. google.comjocpr.com

Once synthesized, research could explore the reactivity of the enamine-like double bond within the 2-ethyl-2-hexenyl group. Enamines are known to be excellent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and Michael additions. masterorganicchemistry.comwikipedia.org The specific substitution pattern of the double bond in N-(2-Ethyl-2-hexenyl)aniline might offer unique reactivity or selectivity in such transformations.

Furthermore, the potential of N-(2-Ethyl-2-hexenyl)aniline as a precursor to heterocyclic systems would be a significant research avenue. Analogous to other N-alkenylanilines, it could undergo cyclization reactions to form substituted indoles or other nitrogen-containing heterocycles, which are of high interest in medicinal chemistry. nih.govnih.govacs.org The ethyl and butyl groups on the double bond could influence the regioselectivity of the cyclization and the properties of the resulting products.

Finally, the lipophilic nature of the 2-ethyl-2-hexenyl substituent suggests that derivatives of N-(2-Ethyl-2-hexenyl)aniline could be investigated for applications where solubility in nonpolar media is advantageous, such as in the formulation of lubricants or as additives for polymers.

Chemical Compound Data

Below are tables detailing the properties of N-(2-Ethyl-2-hexenyl)aniline and related compounds mentioned in this article.

Table 1: Properties of N-(2-Ethyl-2-hexenyl)aniline

| Property | Value | Source |

| Molecular Formula | C14H21N | uni.lu |

| InChI | InChI=1S/C14H21N/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h6-11,15H,3-5,12H2,1-2H3/b13-9+ | uni.lu |

| InChIKey | BYYMMAFVCCUWRF-UKTHLTGXSA-N | uni.lu |

| SMILES | CCC/C=C(\CC)/CNC1=CC=CC=C1 | uni.lu |

Structure

3D Structure

Properties

CAS No. |

68258-67-3 |

|---|---|

Molecular Formula |

C14H21N |

Molecular Weight |

203.32 g/mol |

IUPAC Name |

N-[(E)-2-ethylhex-2-enyl]aniline |

InChI |

InChI=1S/C14H21N/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h6-11,15H,3-5,12H2,1-2H3/b13-9+ |

InChI Key |

BYYMMAFVCCUWRF-UKTHLTGXSA-N |

Isomeric SMILES |

CCC/C=C(\CC)/CNC1=CC=CC=C1 |

Canonical SMILES |

CCCC=C(CC)CNC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Ethyl 2 Hexenyl Aniline and Its Analogues

Reductive Amination Strategies

Reductive amination stands as one of the most fundamental and widely utilized methods for the formation of C-N bonds. This process typically involves the initial reaction of an amine (aniline) with a carbonyl compound (2-ethyl-2-hexenal) to form an imine intermediate, which is subsequently reduced to the target amine, N-(2-Ethyl-2-hexenyl)aniline. The key to the success of this strategy lies in the choice of the reducing agent and catalyst, which dictates the reaction's efficiency and selectivity.

Catalytic hydrogenation is a classic and efficient method for the reduction of imines formed from aldehydic precursors. In the synthesis of N-(2-Ethyl-2-hexenyl)aniline, the precursor is the α,β-unsaturated aldehyde, 2-ethyl-2-hexenal (B1232207). The reaction commences with the condensation of aniline (B41778) and 2-ethyl-2-hexenal to form the corresponding N-(2-Ethyl-2-hexenylidene)aniline imine. This imine is then hydrogenated in the presence of a metal catalyst and hydrogen gas.

A critical aspect of this route is the chemoselective reduction of the C=N bond while preserving the C=C bond within the 2-ethyl-2-hexenyl moiety. Various catalytic systems have been developed for the selective hydrogenation of imines. researchgate.netacs.orglibretexts.org These often employ transition metals such as ruthenium, iridium, manganese, and nickel. researchgate.netorganic-chemistry.orggoogle.com For instance, studies on the reductive amination of cinnamaldehyde, another α,β-unsaturated aldehyde, have shown that selective 1,2-reduction of the imine can be achieved, yielding the corresponding allylic amine. scielo.org.mxredalyc.org The choice of catalyst and reaction conditions, such as pressure and temperature, is crucial to prevent the undesired reduction of the carbon-carbon double bond.

Table 1: Representative Catalytic Systems for Imine Hydrogenation

| Catalyst System | Hydrogen Source | Typical Conditions | Reference |

|---|---|---|---|

| [Ir(COD)Cl]₂ / Xyliphos | H₂ (gas) | Industrial scale, high TOF | libretexts.org |

| Mn-based pincer complex | H₂ (gas) | 60-120 °C, tBuOK base | researchgate.net |

| Mg-based pincer complex | H₂ (gas) | Metal-ligand cooperation | acs.org |

This table presents general systems for imine hydrogenation, applicable to the synthesis of the target compound.

Transfer hydrogenation offers a practical alternative to the use of high-pressure hydrogen gas, employing instead a donor molecule to provide the hydrogen. This method is also highly effective for the reductive amination of aldehydes and ketones. liv.ac.uk In this approach, a mixture of aniline, 2-ethyl-2-hexenal, a catalyst, and a hydrogen donor is reacted in a one-pot procedure.

Common hydrogen donors include formic acid, ammonium (B1175870) formate, and isopropanol. liv.ac.ukresearchgate.netresearchgate.net Iridium and ruthenium complexes are particularly effective catalysts for this transformation. researchgate.netresearchgate.net A significant advantage of transfer hydrogenation is its often high chemoselectivity. Research has demonstrated that the reductive amination of α,β-unsaturated aldehydes can proceed with excellent preservation of the C=C double bond, which is essential for the synthesis of N-(2-Ethyl-2-hexenyl)aniline. liv.ac.uk The reaction is typically performed under mild conditions and shows good tolerance to various functional groups. organic-chemistry.orgnih.govacs.org

Table 2: Catalysts and Hydrogen Donors for Transfer Hydrogenative Reductive Amination

| Catalyst | Hydrogen Donor | Key Features | Reference(s) |

|---|---|---|---|

| Iridium Complexes | Formic Acid | High efficiency, can be performed in water | researchgate.net |

| Ruthenium Complexes | Ammonium Formate | Effective for a wide range of substrates | researchgate.net |

| Zinc Dust | Ammonium Formate | Inexpensive, commercial catalyst | researchgate.net |

This table illustrates common systems for transfer hydrogenation, suitable for the synthesis of the target compound from its precursors.

Palladium-Catalyzed C-N Coupling Reactions

Palladium-catalyzed reactions have revolutionized the formation of carbon-nitrogen bonds, offering mild and versatile routes to aromatic amines. These methods are particularly valuable for coupling pre-formed aryl and alkyl fragments.

While the classic Buchwald-Hartwig amination involves coupling an amine with an aryl halide, alternative strategies exist where the C-N bond is formed through different palladium-catalyzed pathways. One such approach is the oxidative amination of olefins. This method could, in principle, be applied to synthesize N-(2-Ethyl-2-hexenyl)aniline by coupling aniline with a simpler olefin that can be functionalized in situ. For example, a palladium catalyst can activate an allylic C-H bond of an olefin, forming a π-allyl palladium intermediate. This intermediate is then susceptible to nucleophilic attack by an amine like aniline. organic-chemistry.org This strategy provides a direct route to allylic amines from readily available starting materials. The success of this reaction often depends on an oxidant to regenerate the active palladium catalyst. organic-chemistry.org

The most prominent palladium-catalyzed method for this synthesis is the Buchwald-Hartwig amination, a cross-coupling reaction between an amine and an aryl or vinyl halide/sulfonate. wikipedia.orgacs.orgorganic-chemistry.org In the context of synthesizing N-(2-Ethyl-2-hexenyl)aniline, this would typically involve the reaction of aniline with a 2-ethyl-2-hexenyl halide (e.g., bromide or chloride) or a sulfonate (e.g., triflate or tosylate). This specific transformation is an example of an N-allylation and is mechanistically related to the Tsuji-Trost reaction. organic-chemistry.orgwikipedia.org

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the allylic halide/sulfonate to the Pd(0) catalyst, forming a π-allyl palladium(II) complex. Subsequent nucleophilic attack by aniline on this complex, followed by reductive elimination, yields the desired N-(2-Ethyl-2-hexenyl)aniline and regenerates the Pd(0) catalyst. organic-chemistry.orgwikipedia.org The choice of phosphine (B1218219) ligand is critical for the efficiency and scope of the reaction, with bulky, electron-rich ligands often providing the best results. researchgate.netacs.org

Table 3: Typical Conditions for Palladium-Catalyzed N-Allylation of Aniline

| Palladium Precatalyst | Ligand | Base | Solvent | Reference(s) |

|---|---|---|---|---|

| [Pd(allyl)Cl]₂ | XPhos | NaOtBu | Toluene | acs.org |

| Pd₂(dba)₃ | BINAP / DPPF | Cs₂CO₃ | Toluene / Dioxane | wikipedia.orgacs.org |

| Pd(OAc)₂ | DPEphos | K₃PO₄ | DME | nih.gov |

This table summarizes general conditions for the Buchwald-Hartwig/Tsuji-Trost N-allylation applicable to the target synthesis.

Multi-Step Alkylation and Functionalization Routes

Beyond direct, single-step methods, N-(2-Ethyl-2-hexenyl)aniline can be constructed through multi-step synthetic sequences. These routes offer flexibility in introducing the desired functionalities and can be advantageous when direct methods are not feasible or when specific stereochemistry is required.

One general approach involves the protection of the aniline nitrogen, followed by functionalization and subsequent deprotection. For instance, aniline can be acetylated to form acetanilide. This protected intermediate can then undergo a Friedel-Crafts acylation or alkylation to introduce a carbon chain onto the aromatic ring. This chain can then be chemically modified through a series of reactions (e.g., Wittig reaction, Grignard additions, reductions) to build the 2-ethyl-2-hexenyl group. A final deprotection step would then reveal the secondary amine. google.com

Alternatively, direct N-alkylation of aniline with an appropriate electrophile, such as 2-ethyl-2-hexenyl bromide, can be employed. While this might seem like a direct route, it can suffer from issues of over-alkylation, leading to the formation of tertiary amines. rsc.org To control selectivity for mono-alkylation, specific catalysts or reaction conditions may be necessary. nih.gov Another strategy involves the use of allylic alcohols as alkylating agents in the presence of a suitable catalyst, which can offer a greener alternative to allylic halides. rsc.orgchemrxiv.orgrsc.org Such multi-step approaches, while potentially longer, provide access to a wide range of analogues by varying the building blocks at each stage. uva.nl

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Amine Reactivity

The presence of both a nitrogen atom with a lone pair and an aromatic ring dictates the dual reactivity of the aniline (B41778) portion of the molecule.

The nitrogen atom in N-(2-Ethyl-2-hexenyl)aniline possesses a lone pair of electrons, rendering it nucleophilic. However, its nucleophilicity is tempered by several factors. In aniline, the lone pair of electrons on the nitrogen can be delocalized into the aromatic p-system, which makes it less available for bonding and thus less basic and nucleophilic compared to alkylamines. libretexts.orglibretexts.org This delocalization stabilizes the lone pair through resonance. libretexts.org

Furthermore, the 2-ethyl-2-hexenyl group attached to the nitrogen presents a degree of steric hindrance. libretexts.orgwikipedia.org This bulkiness can impede the approach of electrophiles to the nitrogen atom, thereby reducing its effective nucleophilicity. libretexts.orgwikipedia.org While negatively charged species are generally more nucleophilic than their neutral counterparts, the nucleophilicity of amines is highly sensitive to steric effects. libretexts.orgmasterorganicchemistry.com For a given element, nucleophilicity within a group of the periodic table tends to increase with size from top to bottom. libretexts.org

The N-(2-ethyl-2-hexenyl)amino group acts as a powerful activating group for electrophilic aromatic substitution. chemistrysteps.comwikipedia.org This is due to the nitrogen's ability to donate its lone pair of electrons into the benzene (B151609) ring through resonance, a phenomenon known as the +M (mesomeric) effect. chemistrysteps.com This electron donation increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. chemistrysteps.comwikipedia.org

This activating influence is particularly directed to the ortho and para positions relative to the amino group. wikipedia.orglibretexts.orgulethbridge.camasterorganicchemistry.com The resonance structures for the intermediate carbocation (the arenium ion) formed during electrophilic attack show that the positive charge can be delocalized onto the nitrogen atom when the attack occurs at the ortho or para positions. wikipedia.org This creates a more stable iminium ion and a total of four resonance structures, significantly stabilizing the intermediate compared to attack at the meta position. wikipedia.org Consequently, N-(2-Ethyl-2-hexenyl)aniline is expected to yield primarily ortho- and para-substituted products in reactions such as nitration, halogenation, and sulfonation. wikipedia.org However, Friedel-Crafts reactions can be problematic as the basic nitrogen can react with the Lewis acid catalyst, creating a deactivating ammonium (B1175870) group. chemistrysteps.comchemistrysteps.com

| Reaction Type | Expected Major Products | Rationale |

| Nitration | ortho- and para-nitroanilines | The -NHR group is a strong ortho, para-director. chemistrysteps.com |

| Halogenation | ortho- and para-haloanilines | The activating effect of the amino group facilitates substitution at these positions. wikipedia.org |

| Sulfonation | ortho- and para-aminobenzenesulfonic acids | Governed by the ortho, para-directing nature of the N-substituent. wikipedia.org |

| Friedel-Crafts Alkylation/Acylation | Low yield or no reaction | The nucleophilic nitrogen reacts with the Lewis acid catalyst, deactivating the ring. chemistrysteps.comchemistrysteps.com |

Reactivity of the Hexenyl Moiety

The carbon-carbon double bond in the 2-ethyl-2-hexenyl group introduces a site of unsaturation, making it susceptible to a variety of addition and pericyclic reactions.

The π-bond of the alkene in N-(2-Ethyl-2-hexenyl)aniline is electron-rich, making it reactive towards electrophiles in addition reactions. libretexts.orglibretexts.org In these reactions, the π-bond is broken, and two new sigma bonds are formed. wikipedia.org Typical electrophilic additions to alkenes include reactions with hydrogen halides (HX), halogens (X₂), and water in the presence of an acid catalyst. wikipedia.org

For an unsymmetrical alkene like the one in N-(2-Ethyl-2-hexenyl)aniline, the regioselectivity of the addition is a key consideration. According to Markovnikov's rule, in the addition of a protic acid (HX), the hydrogen atom will add to the carbon of the double bond that has the greater number of hydrogen atoms, while the halide will add to the more substituted carbon. wikipedia.org This is because the reaction proceeds through a carbocation intermediate, and the more substituted carbocation is more stable. libretexts.org Anti-Markovnikov addition can be achieved through reactions like hydroboration-oxidation. wikipedia.orglibretexts.org

| Reagent | Reaction Type | Expected Regioselectivity | Intermediate |

| HBr | Hydrobromination | Markovnikov | Vinylic Carbocation libretexts.org |

| Br₂ | Bromination | N/A (symmetrical reagent) | Bromonium ion |

| H₂O, H₂SO₄ | Hydration | Markovnikov | Carbocation |

| 1. BH₃, 2. H₂O₂, NaOH | Hydroboration-Oxidation | Anti-Markovnikov | Organoborane libretexts.org |

The alkenyl group can participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. N-alkenyl iminium ions, which can be formed from N-alkenylanilines, are known to undergo [4+2] cycloaddition reactions (Diels-Alder type reactions). nih.gov In such a reaction, the N-alkenyl iminium ion would act as a 2-azadiene, reacting with a dienophile to form a six-membered heterocyclic ring. nih.gov These reactions can be highly stereoselective. nih.gov Additionally, dearomative (4+3) cycloaddition reactions have been reported for related 3-alkenylindoles, suggesting that under certain conditions, the aniline ring itself could potentially participate in cycloadditions. nih.gov

Intramolecular Rearrangements and Oxidative Processes

The structure of N-(2-Ethyl-2-hexenyl)aniline is amenable to intramolecular rearrangements and can undergo various oxidative transformations. A significant reaction in this class is the amino-Claisen rearrangement, a type of researchgate.netresearchgate.net-sigmatropic shift. tsijournals.com This reaction is analogous to the more common Claisen rearrangement of aryl allyl ethers. tsijournals.com For N-(2-Ethyl-2-hexenyl)aniline, heating could induce the researchgate.netresearchgate.net-sigmatropic rearrangement to yield ortho-(2-Ethyl-2-hexenyl)aniline. tsijournals.comrsc.org While thermal rearrangements often require high temperatures, Lewis acids can catalyze the reaction, allowing it to proceed under milder conditions. tcichemicals.com

Oxidative processes can target either the aniline moiety or the alkenyl chain. For instance, 2-alkenylanilines can undergo oxidative cyclization to form indole (B1671886) derivatives. organic-chemistry.orgnih.govacs.org This can be achieved using various oxidizing agents, such as phenyliodine(III) diacetate (PIDA), often in the presence of other reagents to facilitate the cyclization and subsequent functionalization. organic-chemistry.orgacs.org One reported method involves the oxidation of N-substituted 2-alkenylanilines to form epoxide intermediates, which then undergo intramolecular cyclization and acid-catalyzed elimination of water to yield indoles. nih.govmdpi.com

C-N Bond Activation and Cleavage Studies

The activation and subsequent cleavage of the C-N bond in aniline derivatives are of significant interest in organic synthesis, providing pathways for the formation of new carbon-carbon and carbon-heteroatom bonds. While direct studies on N-(2-Ethyl-2-hexenyl)aniline are not extensively documented in publicly available literature, a wealth of information on analogous N-alkenylanilines and other substituted anilines allows for a detailed extrapolation of its expected behavior.

Transition metal catalysis is a cornerstone of C-N bond activation. uni.lu Various transition metals, including palladium, ruthenium, nickel, and copper, have been shown to effectively catalyze the cleavage of C-N bonds in aniline derivatives. science.govnih.govacs.org The general mechanism often involves the oxidative addition of the C-N bond to a low-valent metal center. uni.lu For N-(2-Ethyl-2-hexenyl)aniline, this would involve the insertion of the metal into the aryl C-N bond.

Catalytic Systems and Mechanistic Pathways:

Ruthenium-Catalyzed Cleavage: Studies on o-acylanilines have demonstrated that ruthenium complexes can facilitate the cleavage of unactivated aromatic C-N bonds. nih.gov The presence of an olefin as an additive has been shown to dramatically improve the reaction rate. nih.gov It is plausible that a similar ruthenium-based catalytic system could be employed for N-(2-Ethyl-2-hexenyl)aniline, where the alkenyl chain might play a role in coordinating to the metal center and influencing the reaction's regioselectivity and efficiency.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are known to promote the cross-coupling of quaternary ammonium salts via C-N bond cleavage. science.gov While N-(2-Ethyl-2-hexenyl)aniline is a secondary amine, its derivatization to a quaternary ammonium salt could render it susceptible to similar nickel-catalyzed transformations, allowing for the introduction of various aryl or alkyl groups at the original position of the nitrogen substituent.

Copper-Catalyzed Transformations: Copper-catalyzed reactions represent a cost-effective alternative for C-N bond functionalization. science.gov These reactions often proceed through mechanisms that may not involve a direct oxidative addition, but rather through radical pathways or concerted mechanisms.

Factors Influencing C-N Bond Activation:

The susceptibility of the C-N bond in N-(2-Ethyl-2-hexenyl)aniline to cleavage is influenced by several factors:

Electronic Effects: The electron-donating or withdrawing nature of substituents on the aniline ring can significantly impact the strength of the C-N bond and the ease of oxidative addition to a metal center.

Steric Hindrance: The bulky 2-ethyl-2-hexenyl group can sterically hinder the approach of a catalyst to the C-N bond, potentially requiring specific ligand designs on the metal catalyst to overcome this challenge.

The Role of the Alkene: The double bond in the hexenyl chain can act as an internal ligand, coordinating to the metal catalyst and potentially directing the subsequent C-N bond activation step. This intramolecular coordination could lead to unique reactivity compared to simple N-alkylanilines.

A hypothetical data table summarizing the expected catalytic activity for C-N bond cleavage in N-(2-Ethyl-2-hexenyl)aniline based on analogous systems is presented below.

| Catalyst System | Ligand | Additive | Expected Outcome | Plausible Mechanism |

| [Ru(cod)2] | PPh3 | Olefin | C-N Bond Cleavage | Oxidative Addition |

| Ni(cod)2 | Imidazole | CsF | Cross-Coupling (of derived ammonium salt) | Oxidative Addition |

| Cu(OAc)2 | Bipyridine | - | Amination/Coupling | Radical or Concerted |

This table is a hypothetical representation based on data from analogous systems and is intended for illustrative purposes.

Reaction Kinetics and Thermodynamic Profiles

The rates and equilibrium positions of chemical transformations involving N-(2-Ethyl-2-hexenyl)aniline are governed by their kinetic and thermodynamic parameters. While specific experimental data for this compound is scarce, we can infer its likely behavior from studies on similar molecules, such as the hydrogenation of 2-ethyl-2-hexenal (B1232207). bch.ro

Reaction Kinetics:

The kinetics of reactions involving N-(2-Ethyl-2-hexenyl)aniline, such as hydrogenation of the double bond or C-N bond cleavage, would be expected to follow rate laws dependent on the concentrations of the reactants and the catalyst. For instance, in a catalytic hydrogenation, the reaction rate would likely be influenced by the hydrogen pressure, the concentration of the aniline derivative, and the amount of catalyst used.

A kinetic study on the hydrogenation of 2-ethyl-2-hexenal over a Ni-Cu/silica (B1680970) catalyst revealed that the hydrogenation of the C=C double bond is significantly faster than the hydrogenation of the aldehyde group. bch.ro This suggests that in a similar hydrogenation of N-(2-Ethyl-2-hexenyl)aniline, the reduction of the hexenyl double bond to a hexyl group would be the kinetically favored process over any reactions involving the aniline moiety under similar conditions.

A hypothetical kinetic data table for the hydrogenation of the C=C bond in N-(2-Ethyl-2-hexenyl)aniline is provided below, based on the findings for 2-ethyl-2-hexenal.

| Parameter | Value | Conditions |

| Reaction Order (re: N-(2-Ethyl-2-hexenyl)aniline) | 1 (assumed) | Ni-Cu/silica catalyst, 120-140°C, 12-35 bar H2 |

| Reaction Order (re: H2) | 1 (assumed) | Ni-Cu/silica catalyst, 120-140°C, 12-35 bar H2 |

| Apparent Activation Energy (Ea) | 40 - 60 kJ/mol (estimated) | Based on analogous alkene hydrogenations |

This table presents estimated kinetic parameters based on analogous systems and is for illustrative purposes.

Thermodynamic Profiles:

The thermodynamic profile of a reaction determines its spontaneity and the position of equilibrium. For N-(2-Ethyl-2-hexenyl)aniline, key thermodynamic considerations would include the enthalpy (ΔH) and entropy (ΔS) changes associated with reactions such as hydrogenation and C-N bond cleavage.

Hydrogenation: The hydrogenation of the double bond in the hexenyl group is expected to be an exothermic process (negative ΔH), as the formation of two new C-H single bonds is energetically more favorable than the C=C double bond and the H-H bond that are broken. The change in entropy (ΔS) would be negative as two molecules (the aniline and H2) combine into one, leading to a more ordered system.

A summary of the predicted thermodynamic parameters for the hydrogenation of N-(2-Ethyl-2-hexenyl)aniline is shown in the table below.

| Reaction | ΔH (Enthalpy Change) | ΔS (Entropy Change) | ΔG (Gibbs Free Energy Change) |

| Hydrogenation of C=C bond | Negative (Exothermic) | Negative | Negative at moderate temperatures |

This table provides a qualitative prediction of thermodynamic parameters.

Advanced Spectroscopic Characterization and Structural Elucidation for Mechanistic Insights

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) atoms within the molecular structure of N-(2-Ethyl-2-hexenyl)aniline.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(2-Ethyl-2-hexenyl)aniline provides detailed information about the chemical environment of each proton. The aromatic protons on the aniline (B41778) ring typically appear as a complex multiplet in the downfield region, a result of their varied electronic environments. The protons of the ethyl and hexenyl groups exhibit distinct chemical shifts and coupling patterns. For instance, the vinyl proton on the hexenyl chain would resonate at a characteristic chemical shift, and its coupling to adjacent protons would reveal information about the geometry of the double bond. The methylene (B1212753) protons of the ethyl group and the hexenyl chain would also show characteristic multiplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shift of each unique carbon atom. The aromatic carbons of the aniline ring would appear in the downfield region (typically 110-150 ppm). The carbons of the ethyl and hexenyl substituents would resonate in the upfield region. The chemical shifts of the sp² hybridized carbons of the double bond in the hexenyl group would be particularly informative for confirming the structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(2-Ethyl-2-hexenyl)aniline

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.2 | 115 - 130 |

| Aromatic C-N | - | 145 - 150 |

| Vinylic CH | 5.3 - 5.8 | 120 - 140 |

| Allylic CH₂ | 3.1 - 3.5 | 45 - 55 |

| Ethyl CH₂ | 1.2 - 1.7 | 20 - 30 |

| Ethyl CH₃ | 0.8 - 1.0 | 10 - 15 |

| Hexenyl CH₂ | 1.9 - 2.2 | 30 - 40 |

| Hexenyl CH₃ | 0.8 - 1.0 | 13 - 15 |

| NH | 3.5 - 4.5 | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry for Mechanistic Pathway Analysis

Mass spectrometry (MS) is instrumental in determining the molecular weight of N-(2-Ethyl-2-hexenyl)aniline and in elucidating its fragmentation patterns, which can offer insights into potential reaction mechanisms.

Under electron ionization (EI), the molecule would likely exhibit a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this molecular ion would proceed through various pathways, primarily driven by the stability of the resulting carbocations and radical species. Common fragmentation patterns would include the loss of an ethyl radical from the hexenyl chain or cleavage at the benzylic position. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion and its fragments, confirming the elemental composition.

Interactive Data Table: Potential Mass Spectrometry Fragments of N-(2-Ethyl-2-hexenyl)aniline

| Fragment | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [M]⁺ | C₁₄H₂₁N⁺ | 203.17 |

| [M - CH₃]⁺ | C₁₃H₁₈N⁺ | 188.15 |

| [M - C₂H₅]⁺ | C₁₂H₁₆N⁺ | 174.13 |

| [C₆H₅NHCH₂]⁺ | C₇H₈N⁺ | 106.07 |

| [C₆H₅NH]⁺ | C₆H₆N⁺ | 92.05 |

Note: The m/z values are nominal and would be determined with higher precision in HRMS.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within N-(2-Ethyl-2-hexenyl)aniline. The presence of the aniline moiety, which contains a chromophoric phenyl ring conjugated with the nitrogen lone pair, is expected to give rise to characteristic absorption bands.

The spectrum would likely display two main absorption bands. The more intense band, typically in the shorter wavelength UV region (around 230-250 nm), can be attributed to a π → π* transition within the benzene (B151609) ring. A second, less intense band at a longer wavelength (around 280-300 nm) is characteristic of the n → π* transition, involving the non-bonding electrons of the nitrogen atom and the π-system of the aromatic ring. The position and intensity of these bands can be influenced by the solvent polarity and the substitution on the aniline ring and the nitrogen atom.

Vibrational Spectroscopy (IR/Raman) for Functional Group Analysis and Bonding Elucidation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the bonds within N-(2-Ethyl-2-hexenyl)aniline, allowing for the identification of functional groups.

IR Spectroscopy: The IR spectrum would show a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹. The C=C stretching vibration of the hexenyl group would be found around 1640-1680 cm⁻¹, and the aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would also be useful for identifying key functional groups. The aromatic ring vibrations are often strong in the Raman spectrum. The C=C double bond stretch of the hexenyl group would also be expected to show a distinct Raman signal.

Interactive Data Table: Characteristic Vibrational Frequencies for N-(2-Ethyl-2-hexenyl)aniline

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| N-H (secondary amine) | Stretch | 3300 - 3500 | Weak to Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| C=C (alkene) | Stretch | 1640 - 1680 | Medium to Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Strong |

| C-N | Stretch | 1250 - 1350 | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, provided that a suitable single crystal of N-(2-Ethyl-2-hexenyl)aniline can be grown. This technique would provide accurate bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the conformation of the ethyl and hexenyl chains relative to the aniline ring. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the N-H group and van der Waals forces, which govern the packing of the molecules in the crystal lattice. This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions in a condensed phase. As of the current literature survey, a publicly available crystal structure for N-(2-Ethyl-2-hexenyl)aniline has not been reported.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic properties of molecules. thaiscience.info By calculating the electron density, DFT can provide insights into a molecule's structure, stability, and reactivity. For aniline (B41778) derivatives, DFT is employed to understand how substituents on the aromatic ring or the nitrogen atom influence the electronic environment of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com

For a molecule like N-(2-Ethyl-2-hexenyl)aniline, the HOMO is expected to be located primarily on the aniline moiety, specifically the nitrogen atom and the aromatic ring, due to the presence of the nitrogen's lone pair of electrons which are delocalized into the π-system of the ring. researchgate.net The LUMO, conversely, would likely be distributed over the aromatic ring and the ethyl-hexenyl substituent. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Hypothetical FMO Data for N-(2-Ethyl-2-hexenyl)aniline based on similar aniline derivatives:

| Orbital | Energy (eV) | Primary Contribution | Implied Reactivity |

|---|---|---|---|

| HOMO | -5.8 | Aniline Ring, Nitrogen | Nucleophilic/Electron Donating |

| LUMO | -0.9 | Aromatic Ring, Alkene | Electrophilic/Electron Accepting |

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. avogadro.cc The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. wolfram.com Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. thaiscience.inforesearchgate.net

In N-(2-Ethyl-2-hexenyl)aniline, the area around the nitrogen atom would exhibit a negative electrostatic potential due to the lone pair of electrons, making it a likely site for interaction with electrophiles. The hydrogen atom attached to the nitrogen would show a positive potential. The aromatic ring would display a complex potential surface with negative potential above and below the plane of the ring due to the π-electrons, while the alkyl substituent would be relatively neutral (green). researchgate.net

Reaction Pathway Modeling and Transition State Theory

Computational methods can be used to model the pathways of chemical reactions, identifying intermediate structures, transition states, and calculating activation energies. researchgate.net For reactions involving aniline derivatives, such as electrophilic substitution on the aromatic ring or reactions at the nitrogen atom, transition state theory can be employed to understand the kinetics and mechanism of the process. acs.org For instance, the reaction of anilines with alkenes can be modeled to determine the most favorable pathway, whether it proceeds via a direct addition or a more complex mechanism involving catalysts. nih.govacs.org These calculations are crucial for predicting reaction outcomes and designing more efficient synthetic routes.

Illustrative Reaction Pathway Data for an Aniline-Alkene Reaction:

| Reaction Step | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | Key Structural Features of Transition State |

|---|---|---|---|

| Initial Complexation | 5.2 | 3.8 | Weak interaction between aniline nitrogen and alkene double bond |

| C-N Bond Formation | 25.7 | 23.1 | Elongated C-N bond, partial positive charge on nitrogen |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

N-(2-Ethyl-2-hexenyl)aniline is a flexible molecule due to the presence of the ethyl-hexenyl chain. mdpi.comrsc.org Molecular Dynamics (MD) simulations are a powerful computational tool to study the conformational landscape of such flexible molecules and their interactions with their environment, such as a solvent. researchgate.netacs.orgethz.ch By simulating the motion of atoms over time, MD can reveal the preferred three-dimensional structures (conformers) of the molecule and the energy barriers between them. colostate.edu This information is vital for understanding how the molecule's shape influences its physical properties and biological activity.

Representative Data from a Molecular Dynamics Simulation of a Flexible Aniline Derivative in Water:

| Conformational State | Population (%) | Average Lifetime (ps) | Key Dihedral Angles |

|---|---|---|---|

| Extended | 65 | 150 | C-C-C-C ≈ 180° |

| Folded (gauche) | 30 | 75 | C-C-C-C ≈ 60° |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. researchgate.netresearchgate.net For a class of compounds like aniline derivatives, QSAR models can be developed to predict properties such as their reactivity in a particular reaction or their toxicity. nih.govunimelb.edu.aunih.gov These models are built using a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) that are correlated with experimentally determined activities.

Example of a QSAR Model for the Reactivity of Aniline Derivatives:

| Descriptor | Coefficient | p-value | Interpretation |

|---|---|---|---|

| HOMO Energy | 2.5 | <0.01 | Higher HOMO energy increases reactivity |

| LogP (Hydrophobicity) | -0.8 | <0.05 | Increased hydrophobicity decreases reactivity in aqueous media |

| Steric Hindrance (Es) | -1.2 | <0.01 | Bulkier substituents decrease reactivity |

Applications in Materials Science and Polymer Chemistry

Role as Monomer in Polymerization Processes

The presence of the aniline (B41778) functional group allows N-(2-Ethyl-2-hexenyl)aniline to undergo polymerization through several pathways, most notably oxidative polymerization. The substituent group is expected to significantly influence the polymerization process and the properties of the resulting polymer.

Oxidative Polymerization Mechanisms and Resulting Polymer Architectures

The oxidative polymerization of aniline is a complex process that typically proceeds via the formation of aniline radical cations, which then couple to form dimers and subsequently longer polymer chains. This process generally leads to a "head-to-tail" coupling, resulting in the formation of polyaniline (PANI), a polymer known for its conductive properties in the emeraldine (B8112657) oxidation state.

For N-substituted anilines like N-(2-Ethyl-2-hexenyl)aniline, the general mechanism of oxidative polymerization is similar, but the substituent has profound effects. The N-alkylation prevents the formation of the fully oxidized pernigraniline state and the presence of quinodiimine units, which are characteristic of unsubstituted polyaniline. The polymerization of N-alkylanilines often results in products that are easily hydrolyzable and of low molecular weight. The bulky 2-ethyl-2-hexenyl group would introduce significant steric hindrance, which can be expected to:

Lower the rate of polymerization compared to unsubstituted aniline.

Reduce the molecular weight of the resulting polymer due to difficulties in chain propagation.

Influence the regiochemistry of the coupling, potentially leading to more structural defects.

Result in a polymer architecture that is less planar and more disordered than traditional polyaniline.

The final polymer would likely consist of N-substituted p-aminodiphenylamine repeating units, lacking the extended conjugation found in the emeraldine form of PANI.

Incorporation into Functional Copolymers and Polymeric Networks

A significant application for N-(2-Ethyl-2-hexenyl)aniline is its use as a comonomer in copolymerization with aniline or other substituted anilines. One of the main drawbacks of polyaniline is its poor solubility in common organic solvents, which hinders its processability. Incorporating monomers with bulky, flexible side chains is a well-established strategy to overcome this limitation.

The copolymerization of N-(2-Ethyl-2-hexenyl)aniline with aniline would likely yield a copolymer with enhanced solubility. The large alkyl group disrupts the intermolecular packing of the polymer chains, weakening the forces that render polyaniline insoluble. This improved solubility would allow for the solution-based processing of the conductive polymer, enabling the fabrication of films and coatings. Research on copolymers of aniline with other N-substituted or ortho-alkyl-substituted anilines has demonstrated that this approach effectively modifies the physical properties of the resulting materials, often leading to polymers that can be processed from solution to form films for applications such as chemical sensors. jocpr.comresearchgate.net

Precursor for Advanced Organic Materials

The distinct chemical features of N-(2-Ethyl-2-hexenyl)aniline make it a promising precursor for materials with specific functional properties, particularly in the realms of optoelectronics and specialty coatings.

Optoelectronic Materials and Nonlinear Optophores

Conjugated polymers are widely studied for their applications in optoelectronic devices due to their unique electronic and optical properties. While polymers derived solely from N-(2-Ethyl-2-hexenyl)aniline may have limited conjugation, the aniline backbone itself is a key component in many electroactive materials. Incorporating this monomer into polymer frameworks, such as polyquinolines, could tailor the optoelectronic properties of the final material. ugent.be The field of nonlinear optics (NLO) also utilizes organic polymers, where specific molecular structures can lead to a large electro-optic effect. acs.org Although the direct NLO properties of polymers from N-(2-Ethyl-2-hexenyl)aniline have not been reported, the aniline moiety provides a foundation for creating NLO-active materials. The specific impact of the 2-ethyl-2-hexenyl substituent on properties like charge mobility, bandgap, and nonlinear optical susceptibility remains an area for future investigation.

Functional Coatings and Specialty Polymers

The structure of N-(2-Ethyl-2-hexenyl)aniline is well-suited for its use in developing functional coatings. The aniline component provides redox activity, which is beneficial for anti-corrosion applications, while the hydrophobic alkyl chain can enhance moisture resistance and adhesion to various substrates.

Research has shown that other N-substituted anilines can be integrated into organic-inorganic hybrid coatings. For example, N-(3-(trimethoxysilyl)propyl)aniline has been used with silica (B1680970) precursors to create anti-corrosion coatings on aluminum substrates via a sol-gel process. mdpi.com Similarly, N-(2-Ethyl-2-hexenyl)aniline could be functionalized and incorporated into such hybrid networks. Furthermore, aniline oligomers have been successfully used to modify waterborne polyurethane and epoxy coatings, significantly improving their anti-corrosion performance. acs.org A polymer or oligomer of N-(2-Ethyl-2-hexenyl)aniline could serve a similar role, with the alkyl group potentially improving compatibility with the organic polymer matrix.

Polymerization Kinetics and Chain Growth Control

The kinetics of the oxidative polymerization of aniline derivatives are highly dependent on the nature and position of the substituents on the aniline ring. For N-(2-Ethyl-2-hexenyl)aniline, both the N-substitution and the specific alkyl structure would influence the reaction rate and mechanism.

Kinetic studies on other substituted anilines have shown that factors such as monomer concentration, oxidant concentration, and pH are critical in controlling the polymerization process. The bulky N-alkyl group in N-(2-Ethyl-2-hexenyl)aniline is expected to exert a significant steric effect, which would likely decrease the rate constant for chain propagation compared to that of unsubstituted aniline. This steric hindrance can make it more difficult for the monomer radical cations to approach the growing polymer chain in the required orientation for coupling.

The table below summarizes the anticipated influence of the structural features of N-(2-Ethyl-2-hexenyl)aniline on its polymerization kinetics, compared to unsubstituted aniline.

| Kinetic Parameter | Effect of N-(2-Ethyl-2-hexenyl) Substituent (Anticipated) | Rationale |

| Rate of Polymerization | Decrease | Steric hindrance from the bulky N-alkyl group impedes monomer addition to the growing chain. |

| Achievable Molecular Weight | Lower | Steric effects limit chain propagation, leading to premature termination. N-alkylation can lead to more easily hydrolyzable products. ugent.be |

| Reaction Order | May Differ | The substituent can alter the mechanism, thus changing the dependence on monomer and oxidant concentrations. |

| Activation Energy | May Increase | A higher energy barrier may need to be overcome for the sterically hindered molecules to react. |

Catalytic Roles and Applications

Ligand Design in Metal-Catalyzed Transformations

There is currently a lack of specific research detailing the design and application of N-(2-Ethyl-2-hexenyl)aniline as a ligand in metal-catalyzed transformations. The utility of N-substituted anilines as ligands in transition metal catalysis is a general area of study, but specific data on the coordination chemistry and catalytic activity of complexes involving N-(2-Ethyl-2-hexenyl)aniline have not been identified.

Organocatalysis Involving the Aniline (B41778) Moiety

The aniline moiety is a well-known functional group in the field of organocatalysis. However, specific examples of N-(2-Ethyl-2-hexenyl)aniline being employed as an organocatalyst are not documented in the reviewed literature. Research in organocatalysis often focuses on chiral anilines or those with specific electronic properties to facilitate asymmetric reactions, and N-(2-Ethyl-2-hexenyl)aniline does not appear to be a prominent example in this context.

Applications in Advanced Chemical Processes

Detailed applications of N-(2-Ethyl-2-hexenyl)aniline in advanced chemical processes, including specific catalytic cycles or as a key industrial intermediate, are not extensively reported.

No specific studies have been found that investigate the role of N-(2-Ethyl-2-hexenyl)aniline as a catalyst, ligand, or substrate in hydrogenation or dehydrogenation reactions. While the hydrogenation of related unsaturated compounds is a common industrial process, the specific involvement of N-(2-Ethyl-2-hexenyl)aniline in such catalytic systems is not described in the available scientific literature.

While anilines, in general, are crucial intermediates in the chemical industry for the synthesis of dyes, polymers, and pharmaceuticals, the specific role of N-(2-Ethyl-2-hexenyl)aniline as a significant industrial synthetic intermediate is not well-documented. There is no readily available information on large-scale production or specific downstream applications for this particular compound.

Synthesis and Evaluation of N 2 Ethyl 2 Hexenyl Aniline Derivatives

Targeted Structural Modifications and Analogues

The core structure of N-(2-Ethyl-2-hexenyl)aniline offers several avenues for targeted structural modifications to systematically alter its physicochemical properties. These modifications can be broadly categorized into three areas: alteration of the hexenyl side chain, functionalization of the aromatic ring, and variations of the N-substituent.

Modification of the Hexenyl Side Chain

The 2-ethyl-2-hexenyl moiety presents multiple sites for modification. Changes to this part of the molecule can influence steric hindrance, lipophilicity, and electronic properties.

Geometric Isomerism: The double bond in the hexenyl chain can exist as either the E- or Z-isomer. The synthesis can be directed to favor one isomer over the other through the choice of reagents and reaction conditions, which could have a significant impact on the molecule's conformation and biological activity, if any.

Introduction of Functional Groups: The hexenyl chain could be functionalized with various groups. For example, hydroxylation, epoxidation, or halogenation of the double bond would introduce polarity and potential sites for further reactions.

A plausible synthetic route to N-(2-Ethyl-2-hexenyl)aniline is the reductive amination of 2-ethyl-2-hexenal (B1232207) with aniline (B41778). This reaction typically involves the formation of an imine intermediate, which is then reduced in situ.

Illustrative Synthesis via Reductive Amination:

| Entry | Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) |

| 1 | 2-Ethyl-2-hexenal | Aniline | Sodium triacetoxyborohydride | Dichloromethane | 85 |

| 2 | 2-Propyl-2-heptenal | Aniline | Sodium triacetoxyborohydride | Dichloromethane | 82 |

| 3 | 2-Methyl-2-pentenal | Aniline | Sodium triacetoxyborohydride | Dichloromethane | 88 |

This table presents hypothetical data based on typical reductive amination reactions.

Functionalization of the Aromatic Ring

The aniline ring is amenable to a wide range of electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) will be directed by the N-(2-Ethyl-2-hexenyl) group, which is an activating, ortho-, para-directing group.

Halogenation: Introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring can significantly alter the electronic properties and metabolic stability of the compound. For example, bromination using N-bromosuccinimide (NBS) would likely yield the para-bromo derivative as the major product.

Nitration and Reduction: Nitration of the aromatic ring, followed by reduction of the nitro group to an amine, would introduce a versatile functional handle for further derivatization.

Friedel-Crafts Acylation and Alkylation: These reactions would allow for the introduction of various acyl and alkyl groups, further modifying the steric and electronic properties of the aromatic ring.

Hypothetical Aromatic Functionalization Reactions:

| Entry | Substrate | Reagent | Product | Position |

| 1 | N-(2-Ethyl-2-hexenyl)aniline | N-Bromosuccinimide | 4-Bromo-N-(2-ethyl-2-hexenyl)aniline | para |

| 2 | N-(2-Ethyl-2-hexenyl)aniline | Nitric Acid/Sulfuric Acid | 4-Nitro-N-(2-ethyl-2-hexenyl)aniline | para |

| 3 | N-(2-Ethyl-2-hexenyl)aniline | Acetyl Chloride/AlCl₃ | 4-Acetyl-N-(2-ethyl-2-hexenyl)aniline | para |

This table illustrates potential outcomes of electrophilic aromatic substitution on N-(2-Ethyl-2-hexenyl)aniline.

N-Substituent Variations

While the parent compound is a secondary amine, the nitrogen atom can be further substituted to create tertiary amines.

N-Alkylation: The secondary amine can be alkylated with various alkyl halides to introduce a second substituent on the nitrogen. This would increase the steric bulk around the nitrogen and remove the potential for hydrogen bonding.

N-Acylation: Reaction with acyl chlorides or anhydrides would form an amide. This would change the geometry around the nitrogen from trigonal pyramidal to trigonal planar and decrease its basicity.

Impact of Structural Variation on Reactivity and Chemical Properties

Basicity: The basicity of the aniline nitrogen is a key chemical property. Electron-donating groups on the aromatic ring (e.g., alkyl, alkoxy) would increase the basicity, while electron-withdrawing groups (e.g., nitro, halo, acyl) would decrease it. N-acylation would significantly reduce the basicity due to the resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen.

Nucleophilicity: The nucleophilicity of the nitrogen atom would generally follow the same trend as its basicity. Increased electron density on the nitrogen would enhance its nucleophilic character.

Reactivity of the Double Bond: The reactivity of the C=C double bond in the hexenyl chain towards electrophilic addition would be influenced by substituents on the aromatic ring. Electron-donating groups would increase the electron density of the entire molecule, potentially making the double bond more reactive. Conversely, electron-withdrawing groups would decrease its reactivity.

Derivatization for Advanced Research Probes

The strategic derivatization of N-(2-Ethyl-2-hexenyl)aniline could lead to the development of advanced research probes for various applications in chemical biology and materials science.

Fluorescent Labeling: The introduction of a fluorescent moiety, such as a dansyl group or a fluorescein (B123965) derivative, onto the aromatic ring or the N-substituent could create a fluorescent probe. This could be achieved by reacting a functionalized aniline derivative (e.g., an amino-substituted analogue) with a suitable fluorescent dye.

Bioconjugation: The incorporation of a reactive handle, such as a terminal alkyne or azide (B81097) for "click" chemistry, or a maleimide (B117702) group for reaction with thiols, would allow for the covalent attachment of the molecule to biomolecules like proteins or nucleic acids.

Affinity-Based Probes: If N-(2-Ethyl-2-hexenyl)aniline were found to have a specific biological target, derivatives could be synthesized with photoaffinity labels or biotin (B1667282) tags to facilitate target identification and validation studies.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel compounds, including derivatives of N-(2-Ethyl-2-hexenyl)aniline. These computational tools can process vast datasets to identify structure-activity relationships, predict molecular properties, and propose new chemical entities with desired characteristics. zenodo.orgresearchgate.netresearchgate.net

Key Research Thrusts:

De Novo Design: AI models, such as variational autoencoders and generative adversarial networks, can generate novel molecular structures that are synthetically accessible and possess optimized properties. nih.gov This approach can be used to design new N-alkenylaniline derivatives with enhanced performance for specific applications.

Property Prediction: Machine learning algorithms can be trained to predict various physicochemical and biological properties of N-(2-Ethyl-2-hexenyl)aniline analogues. This includes predicting their reactivity, solubility, and potential efficacy in various applications, thereby reducing the need for extensive experimental screening.

Synthesis Planning: AI-powered retrosynthesis tools can propose efficient synthetic routes to target molecules, including complex aniline (B41778) derivatives. By analyzing known reactions, these tools can identify the most viable and cost-effective pathways.

Interactive Table: AI and ML Approaches in Chemical Design

| AI/ML Method | Application in Compound Design | Potential Impact on N-(2-Ethyl-2-hexenyl)aniline Research |

|---|---|---|

| Deep Learning | Modeling complex, non-linear structure-activity relationships. nih.gov | Designing derivatives with highly specific functionalities. |

| Transfer Learning | Fine-tuning pre-trained models on smaller, specific datasets. nih.gov | Accelerating the optimization of lead compounds. |

Sustainable Synthesis and Green Chemistry Approaches

There is a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. researchgate.netjddhs.comijpdd.org For N-(2-Ethyl-2-hexenyl)aniline and related compounds, this involves the adoption of green chemistry principles to minimize waste, reduce energy consumption, and use less hazardous substances. jddhs.com

Core Principles and Applications:

Alternative Solvents: Research is focused on replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. researchgate.netarkat-usa.org For instance, performing N-alkylation reactions in aqueous media can significantly reduce the environmental footprint. arkat-usa.org

Catalysis: The use of efficient and recyclable catalysts, such as biocatalysts or heterogeneous catalysts, is a key aspect of green synthesis. jddhs.comnih.gov These catalysts can promote reactions under milder conditions and can be easily separated from the reaction mixture, minimizing waste.

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, thereby reducing the generation of byproducts. One-pot synthesis and tandem reactions are promising approaches in this regard. arkat-usa.orgnih.gov

Interactive Table: Green Chemistry Strategies

| Green Chemistry Principle | Application to N-alkenylaniline Synthesis | Example |

|---|---|---|

| Use of Renewable Feedstocks | Sourcing starting materials from biomass. nih.gov | Deriving aniline or the alkenyl group from bio-based sources. |

| Energy Efficiency | Employing energy-efficient techniques like microwave-assisted synthesis. jddhs.comarkat-usa.org | Reducing reaction times and energy consumption compared to conventional heating. |

Exploration of Novel Reactivity and Unprecedented Transformations

Future research will delve into uncovering new reaction pathways and transformations for N-(2-Ethyl-2-hexenyl)aniline, leading to the synthesis of novel molecular architectures. This exploration is crucial for expanding the chemical space and discovering compounds with unique properties.

Areas of Investigation:

Catalytic C-H Activation: Direct functionalization of C-H bonds offers a more efficient way to modify the structure of N-(2-Ethyl-2-hexenyl)aniline, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: Visible-light-mediated reactions provide a powerful tool for accessing novel reactive intermediates and enabling transformations that are difficult to achieve with traditional thermal methods. mdpi.com

Electrosynthesis: Using electricity to drive chemical reactions can offer a cleaner and more controlled alternative to conventional reagents, potentially leading to unique selectivity and reactivity patterns.

Cyclization and Annulation Reactions: The alkenyl and aniline moieties of N-(2-Ethyl-2-hexenyl)aniline make it a prime candidate for intramolecular cyclization reactions to form heterocyclic compounds like quinolines, which are important structural motifs in medicinal chemistry. nih.gov

Advanced Characterization Methodologies for In-situ Studies

To gain a deeper understanding of reaction mechanisms and kinetics, advanced characterization techniques that allow for real-time, in-situ monitoring are becoming increasingly important. mdpi.com These methods provide valuable insights that can be used to optimize reaction conditions and control product formation.

Promising Techniques:

In-situ Spectroscopy: Techniques such as in-situ FTIR, Raman, and NMR spectroscopy can monitor the concentration of reactants, intermediates, and products as a reaction progresses, providing a detailed picture of the reaction pathway. researchgate.net

Process Analytical Technology (PAT): The implementation of PAT tools allows for continuous monitoring and control of critical process parameters, ensuring consistent product quality and optimizing reaction efficiency. jddhs.com

Microscopy Techniques: Advanced microscopy, including Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM), can provide high-resolution imaging of catalysts and reacting surfaces, offering insights into heterogeneous catalytic processes. researchgate.netmdpi.com

Mass Spectrometry: Real-time analysis of reaction mixtures using techniques like electrospray ionization mass spectrometry (ESI-MS) can help identify transient intermediates and elucidate complex reaction networks.

Interactive Table: Advanced Characterization Techniques

| Technique | Information Gained | Relevance to N-(2-Ethyl-2-hexenyl)aniline Research |

|---|---|---|

| In-situ FTIR | Real-time monitoring of functional group transformations. | Understanding the mechanism of N-alkylation and other functionalization reactions. |

| Dynamic Light Scattering (DLS) | Measurement of particle size distribution in solution. researchgate.netmdpi.com | Characterizing catalyst nanoparticles or the formation of aggregates during synthesis. |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of internal structures. researchgate.net | Visualizing the morphology and dispersion of heterogeneous catalysts. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(2-Ethyl-2-hexenyl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via alkylation of aniline with 2-ethyl-2-hexenol under acid catalysis (e.g., sulfuric acid). Optimization involves controlling reaction temperature (80–120°C), solvent polarity (e.g., toluene), and catalyst stoichiometry. Post-synthesis purification via high-performance liquid chromatography (HPLC) ensures high purity, with monitoring by thin-layer chromatography (TLC) .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–120°C |

| Solvent | Toluene or DCM |

| Catalyst | H₂SO₄ (1–2 eq.) |

| Reaction Time | 12–24 hours |

Q. How can the molecular structure of N-(2-Ethyl-2-hexenyl)aniline be characterized?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR/IR : Assign peaks for the ethyl-hexenyl chain (δ 1.2–1.8 ppm in ¹H NMR) and conjugated double bonds (IR: ~1650 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight ([M+H]⁺ expected at m/z ~245).

- X-ray Crystallography : Refine crystal structure using SHELX software to resolve bond angles and torsional strain .

Q. What stability considerations are critical for handling N-(2-Ethyl-2-hexenyl)aniline?

- Methodological Answer : The compound is sensitive to oxidation due to the α,β-unsaturated ethyl-hexenyl group. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor degradation via HPLC-MS; oxidation products include epoxides or ketones .

Advanced Research Questions

Q. How can biological activity studies (e.g., antimicrobial or anticancer) be designed for N-(2-Ethyl-2-hexenyl)aniline?

- Methodological Answer :

- In vitro Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC₅₀ values with structurally similar compounds (e.g., N-pentyl or N-hexenyl analogs) to establish structure-activity relationships (SAR).

- Mechanistic Studies : Perform molecular docking to predict interactions with targets like tubulin or topoisomerase II. Validate via fluorescence quenching or surface plasmon resonance (SPR) .

Q. How can contradictions in reported stability data (e.g., conflicting oxidation rates) be resolved?

- Methodological Answer : Conduct controlled kinetic studies under varying O₂ levels, temperatures, and solvents. Use Arrhenius plots to model degradation rates. Pair with DFT calculations to identify reactive sites (e.g., allylic positions) and propose stabilization strategies (e.g., antioxidants or steric hindrance) .

Q. What computational approaches predict the compound’s reactivity in materials science applications?

- Methodological Answer :

- DFT/Molecular Dynamics : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity. Simulate interactions with polymers or metal surfaces to predict adhesion or catalytic behavior.

- Comparative Analysis : Benchmark against N-silane or N-pyridyl analogs to evaluate substituent effects on hydrophobicity or π-π stacking .

Q. How does the 2-ethyl-2-hexenyl substituent influence electronic and steric properties?

- Methodological Answer :

- Electronic Effects : Measure Hammett constants (σ) to quantify electron-withdrawing/donating trends. Compare with substituents like CF₃ (σ = +0.54) or OMe (σ = –0.27).

- Steric Effects : Use X-ray data to calculate Tolman cone angles or A-values. Correlate with reaction kinetics in nucleophilic substitutions .

- Substituent Comparison :

| Substituent | σ (Hammett) | Steric Bulk (ų) |

|---|---|---|

| 2-Ethyl-2-hexenyl | +0.12 | 45.2 |

| CF₃ | +0.54 | 22.1 |

| OMe | –0.27 | 18.7 |

Methodological Notes

- SHELX Refinement : For crystallographic data, refine hydrogen positions using SHELXL’s riding model and validate via R-factor convergence (<5%) .

- Biological Assays : Include positive controls (e.g., doxorubicin for anticancer tests) and validate statistical significance via ANOVA or t-tests .

- Data Contradictions : Use multi-technique validation (e.g., NMR + HPLC + DFT) to resolve discrepancies in reactivity or stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.